REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:12][C:11]3[CH:13]=[C:14]([OH:17])[CH:15]=[CH:16][C:10]=3[CH:9]=2)=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:25](Cl)(=[O:27])[CH3:26].[O:29]1CC[CH2:31][CH2:30]1>>[C:25]([O:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:12][C:11]3[CH:13]=[C:14]([O:17][C:30](=[O:29])[CH3:31])[CH:15]=[CH:16][C:10]=3[CH:9]=2)=[CH:4][CH:3]=1)(=[O:27])[CH3:26]
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Name
|
|
Quantity
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2.42 g
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Type
|
reactant
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Smiles
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OC1=CC=C(C=C1)C1=CC2=C(S1)C=C(C=C2)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
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was slowly added
|
Type
|
WAIT
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Details
|
After sixteen hours
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Type
|
CUSTOM
|
Details
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the reaction was terminated by the addition of water
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Type
|
CUSTOM
|
Details
|
to crystallize at the interface
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Type
|
CUSTOM
|
Details
|
product crystallized out of the tetrahydrofuran layer
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Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)C1=CC2=C(S1)C=C(C=C2)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |